molecular formula C12H10O3 B2445727 2-(Methoxyethylidene)indane-1,3-dione CAS No. 46383-34-0

2-(Methoxyethylidene)indane-1,3-dione

Cat. No. B2445727
CAS RN: 46383-34-0
M. Wt: 202.209
InChI Key: DVAXRVADTHJFHE-UHFFFAOYSA-N
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Description

Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields .


Synthesis Analysis

Indane-1,3-dione can be synthesized following different synthetic procedures. The most straightforward one consists in the nucleophilic addition of alkyl acetate 2 on dialkyl phthalate 1 under basic conditions . It was notably used to synthesize spiropyrrolidines starting from 2-ferrocenylidene-2(H)-indane-1,3-dione 230 . 2-Ferrocenylidene-2(H)-indane-1,3-dione 230 could be synthesized by a Knoevenagel reaction between ferrocene-carboxyaldehyde 229 and indane-1,3-dione 4 .


Molecular Structure Analysis

Indane-1,3-dione possesses an active methylene group, making this electron acceptor an excellent candidate for its association with electron donors by means of Knoevenagel reactions . Ketone groups can also be easily functionalized with malononitrile, enabling to convert it as a stronger electron acceptor .


Chemical Reactions Analysis

Indane-1,3-dione is a versatile building block used in numerous applications. An overview of the different chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione are presented .


Physical And Chemical Properties Analysis

Indane-1,3-dione is an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization or chromophores for NLO applications .

Scientific Research Applications

Medicinal Chemistry

Indane-1,3-dione derivatives have been explored as potential drug candidates. For instance, Donepezil , used in Alzheimer’s disease treatment, contains an indanone moiety . Additionally, Indinavir , employed for AIDS treatment, also features this scaffold. Researchers continue to investigate indane-1,3-dione-based structures for novel therapeutic agents.

Organic Electronics

Indane-1,3-dione serves as an electron acceptor in the design of dyes for solar cells . Its unique properties contribute to efficient energy conversion .

Photopolymerization

Researchers utilize indane-1,3-dione as a photoinitiator in polymerization processes. Its ability to initiate chemical reactions upon exposure to light makes it valuable in material science .

Optical Sensing

Indane-1,3-dione-based compounds exhibit interesting optical properties. They can serve as chromophores for non-linear optical (NLO) applications, such as in optical sensors and imaging systems .

Bioactivity and Biosensing

The scaffold’s derivatives have been investigated for their bioactivity. While indanone analogs are associated with biologically active compounds, indane-1,3-dione itself has been studied as a synthetic intermediate for various bioactive molecules .

Natural Product Chemistry

Indane-1,3-dione shares structural similarities with indanone, which occurs in several natural products. Researchers explore its presence in compounds isolated from marine cyanobacteria and other sources .

Mechanism of Action

Due to the similarity of structure with indanone, indane-1,3-dione is also of high current interest, and this molecule has also been extensively studied as a synthetic intermediate for the design of many different biologically active molecules .

Future Directions

Indane-1,3-dione and its derivatives have attracted much attention in the field of organic and material chemistry. Its applications range from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications . The future directions of this compound will likely continue to explore these areas and potentially uncover new applications.

properties

IUPAC Name

2-(1-methoxyethylidene)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-7(15-2)10-11(13)8-5-3-4-6-9(8)12(10)14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAXRVADTHJFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)C2=CC=CC=C2C1=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxyethylidene)indane-1,3-dione

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